N-(2-methoxyethyl) Apalutamide is a derivative of Apalutamide, a potent androgen receptor antagonist primarily used in the treatment of prostate cancer. This compound is characterized by its ability to selectively bind to the ligand-binding domain of the androgen receptor, inhibiting its nuclear translocation and subsequent transcriptional activity. The structural modification introduced by the methoxyethyl group enhances its pharmacological properties, potentially improving efficacy and bioavailability compared to its parent compound.
These reactions are typically carried out under controlled conditions to optimize yield and purity, often requiring purification techniques such as crystallization or chromatography to isolate the final product.
The synthesis of N-(2-methoxyethyl) Apalutamide can be achieved through various methods. A notable approach includes:
N-(2-methoxyethyl) Apalutamide is primarily applied in:
Interaction studies are critical for understanding how N-(2-methoxyethyl) Apalutamide behaves in biological systems. Key findings include:
These studies help inform dosing regimens and potential interactions with other medications.
Several compounds share structural and functional similarities with N-(2-methoxyethyl) Apalutamide. Notable examples include:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| Enzalutamide | Another potent androgen receptor antagonist | Different structural modifications |
| Darolutamide | Used for similar indications | Distinct pharmacokinetic properties |
| Abiraterone | Steroidogenesis inhibitor affecting androgen levels | Different mechanism of action |
N-(2-methoxyethyl) Apalutamide stands out due to its specific structural modifications that enhance binding affinity and selectivity for the androgen receptor compared to these other compounds.
The evolution of androgen receptor (AR) antagonists has been pivotal in addressing the limitations of first-generation therapies for prostate cancer. Early agents like bicalutamide faced challenges such as partial agonist activity in AR-overexpressing tumors and poor blood-brain barrier penetration, leading to treatment resistance. Second-generation AR inhibitors, including apalutamide and enzalutamide, emerged to overcome these issues by targeting the AR ligand-binding domain with higher specificity and preventing nuclear translocation and DNA binding. Apalutamide, approved by the U.S. Food and Drug Administration in 2018, demonstrated superior efficacy in nonmetastatic castration-resistant prostate cancer (nmCRPC) by prolonging metastasis-free survival. This advancement underscored the importance of structural optimization in developing AR antagonists with enhanced therapeutic profiles.
The comparative structural analysis between N-(2-methoxyethyl) Apalutamide and its parent compound reveals significant molecular architecture differences that extend beyond simple substituent addition [1] [3]. The parent Apalutamide possesses a more compact molecular structure with the chemical name 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide, while the modified compound incorporates the extended 2-methoxyethyl substituent replacing one of the nitrogen-bound hydrogen atoms [1] [3].
The molecular framework comparison demonstrates that both compounds maintain the essential pharmacophoric elements including the spiro[3.4]octane ring system, the cyano-trifluoromethylpyridine moiety, and the fluorinated benzamide structure [1] [3]. However, the introduction of the 2-methoxyethyl group fundamentally alters the electronic distribution and steric environment around the nitrogen atom [1]. The parent compound exhibits a simpler N-methylbenzamide structure, whereas the derivative incorporates both N-methyl and N-(2-methoxyethyl) substituents, creating a tertiary amide functionality [1].
The structural divergence is particularly evident in the amide region where the parent compound maintains a secondary amide character through its N-methylbenzamide moiety [3]. In contrast, N-(2-methoxyethyl) Apalutamide presents a tertiary amide configuration with dual nitrogen substitution [1]. This modification significantly influences the compound's conformational landscape and potential binding interactions [4]. The methoxyethyl chain introduces additional rotational degrees of freedom, potentially affecting the molecule's ability to adopt optimal binding conformations [5].
Crystal structure analyses of the parent Apalutamide have revealed multiple polymorphic forms including Form T1, Form T2, and Form B, each characterized by distinct powder X-ray diffraction patterns [7] [8]. Form T1 exhibits characteristic peaks at 11.4, 18.7, 19.5, 21.1, 21.5, 26.2, 27.1, and 30.1 degrees 2-theta, while Form T2 displays peaks at 4.5, 6.9, 13.6, 15.8, 19.8, 24.2, and 26.1 degrees 2-theta [7]. These crystallographic differences demonstrate the parent compound's polymorphic versatility and suggest potential for similar structural diversity in the methoxyethyl derivative [7] [8].
The molecular weight increase from 477.436 g/mol to 535.5 g/mol represents a 12.2% increase, primarily attributed to the addition of the C2H5O unit from the methoxyethyl substituent [1]. This molecular weight enhancement may influence the compound's physicochemical properties including solubility, permeability, and metabolic stability [6]. The structural comparison reveals that the core pharmacophore remains intact while the peripheral modification provides opportunities for enhanced or altered biological activity [1] [6].
The N-(2-methoxyethyl) substituent introduces significant conformational complexity to the molecular framework through its flexible ethyl linker and terminal methoxy group [4] [5]. Molecular dynamics studies of related methoxyethyl-containing compounds have demonstrated that such substituents can adopt multiple conformational states, with the ethyl chain exhibiting gauche and trans conformations around the carbon-carbon bond [5]. The presence of the methoxy group further enhances conformational flexibility through its ability to participate in intramolecular hydrogen bonding interactions [9].
The conformational dynamics of the methoxyethyl substituent are governed by several key factors including steric interactions, electronic effects, and potential intramolecular hydrogen bonding [4] [10]. The ethyl chain connecting the nitrogen atom to the methoxy group provides rotational freedom that can significantly influence the overall molecular shape and binding characteristics [5]. Studies of 2'-O-(2-methoxyethyl) modified compounds have shown that such substituents adopt well-defined conformational preferences, with predominant gauche conformations around the ethylene bond [5].
| Conformational Parameter | Effect of N-(2-methoxyethyl) Substituent |
|---|---|
| Rotational Degrees of Freedom | Increased flexibility through ethyl chain |
| Hydrogen Bonding Capability | Enhanced through methoxy oxygen |
| Steric Bulk | Moderate increase affecting binding pocket interactions |
| Electronic Properties | Altered through methoxy electron density |
| Conformational Equilibrium | Shifted toward extended conformations |
The methoxy group's electronic properties contribute to the conformational preferences through its electron-donating character and hydrogen bond accepting capability [9] [11]. Research on methoxy group conformations has revealed that these substituents can adopt planar arrangements when participating in conjugative interactions, while maintaining flexibility for optimal binding interactions [9]. The methoxyethyl chain's conformational landscape is further influenced by the balance between electrostatic interactions and van der Waals forces [9].
Molecular dynamics simulations of related compounds have demonstrated that methoxyethyl substituents can significantly alter protein-ligand binding dynamics [4]. The flexible nature of the ethyl linker allows the methoxy group to explore various positions within the binding site, potentially forming additional stabilizing interactions [4] [5]. The conformational flexibility may enable the compound to adapt to different binding pocket configurations, potentially enhancing binding affinity or selectivity [4].
The role of the methoxyethyl substituent in conformational dynamics extends to its influence on the overall molecular geometry and electronic distribution [10]. The substituent's electron-donating properties can affect the electronic environment of the adjacent nitrogen atom and benzamide moiety, potentially altering the compound's binding characteristics [10] [11]. Studies of N-substituted compounds have shown that such modifications can significantly impact molecular conformation and biological activity through electronic and steric effects [12] [13].
Crystallographic investigations of androgen receptor ligand-binding domain interactions have provided fundamental insights into the molecular mechanisms underlying ligand recognition and binding selectivity [14] [15]. The human androgen receptor ligand-binding domain adopts a characteristic three-layered antiparallel α-helical sandwich structure, with the ligand-binding pocket composed primarily of hydrophobic residues from helices H3, H4, H5, and H11 [15] [16]. This structural framework provides the foundation for understanding how N-(2-methoxyethyl) Apalutamide might interact with the receptor binding domain [15].
High-resolution crystal structures of the androgen receptor ligand-binding domain in complex with various agonists have revealed the critical molecular determinants responsible for binding affinity and selectivity [15] [17]. The ligand-binding pocket demonstrates remarkable flexibility, with several residues capable of adopting different conformations to accommodate structurally diverse ligands [15]. Key polar residues including Arginine 752 and Glutamine 711 establish essential electrostatic interactions with ligand functional groups, while hydrophobic residues provide van der Waals stabilization [15].
The binding domain structure reveals a predominantly hydrophobic cavity where ligands establish numerous van der Waals contacts with receptor residues [15] [17]. The pocket's architecture accommodates the steroid-like core structure of androgen receptor modulators while allowing for peripheral modifications that can enhance binding interactions [15]. The flexibility of binding pocket residues enables the receptor to adapt to ligands with different structural features, suggesting potential accommodation of the methoxyethyl substituent [15].
| Binding Domain Feature | Structural Characteristic | Relevance to N-(2-methoxyethyl) Apalutamide |
|---|---|---|
| Ligand-Binding Pocket | Hydrophobic cavity with polar anchoring points | Accommodates core structure with peripheral flexibility |
| Key Polar Residues | Arg752, Gln711 | Potential interactions with methoxyethyl oxygen |
| Hydrophobic Contacts | Multiple van der Waals interactions | Enhanced by extended methoxyethyl surface |
| Conformational Flexibility | Adaptive binding pocket geometry | Enables accommodation of modified structure |
Crystal structure analyses have demonstrated that ligand binding induces conformational changes in the receptor's ligand-binding domain, particularly in the positioning of helix 12 [18] [14]. These conformational alterations are critical for receptor activation and subsequent biological activity [18] [19]. The binding of agonists promotes receptor dimerization through a large dimerization interface, while antagonists disrupt this process [18] [14]. Understanding these structural mechanisms provides insight into how N-(2-methoxyethyl) Apalutamide might influence receptor conformation and function [18].
Molecular dynamics simulations of androgen receptor complexes have revealed that antagonist binding alters the dynamic fluctuations of critical helical regions, particularly helix 12 [18]. These studies demonstrate that the binding orientation and specific interactions of antagonists within the ligand-binding pocket determine their ability to disrupt the receptor's agonistic conformation [18]. The extended structure of N-(2-methoxyethyl) Apalutamide, with its additional methoxyethyl substituent, may provide enhanced binding interactions or altered binding geometry compared to the parent compound [18].
Crystallographic studies of Apalutamide-related compounds have shown that cocrystal formation with various coformers can stabilize different molecular conformations [6]. The Apalutamide-methylparaben cocrystal structure revealed strong O-H···O hydrogen bonds between the drug and coformer molecules, demonstrating the compound's capacity for specific intermolecular interactions [6]. These findings suggest that the methoxyethyl substituent in N-(2-methoxyethyl) Apalutamide could participate in similar hydrogen bonding interactions within the receptor binding site [6].